molecular formula C22H25N3O4S2 B2667612 N-[(2Z)-4-ethoxy-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(pyrrolidine-1-sulfonyl)benzamide CAS No. 533868-89-2

N-[(2Z)-4-ethoxy-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(pyrrolidine-1-sulfonyl)benzamide

Cat. No.: B2667612
CAS No.: 533868-89-2
M. Wt: 459.58
InChI Key: YLTFAUPXARWZHA-FCQUAONHSA-N
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Description

This compound (CAS: 533869-09-9) is a benzothiazole-derived sulfonamide featuring a (Z)-configured imine bond in the dihydrobenzothiazole core. Its structure includes:

  • 4-Ethoxy and 3-ethyl substituents on the benzothiazole ring, enhancing steric bulk and lipophilicity.
  • Molecular formula C₂₄H₂₇N₃O₄S₂ (calculated molecular weight: 509.62 g/mol) .

Properties

IUPAC Name

N-(4-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4S2/c1-3-25-20-18(29-4-2)8-7-9-19(20)30-22(25)23-21(26)16-10-12-17(13-11-16)31(27,28)24-14-5-6-15-24/h7-13H,3-6,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLTFAUPXARWZHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-[(2Z)-4-ethoxy-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(pyrrolidine-1-sulfonyl)benzamide” typically involves the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.

    Introduction of the Ethoxy and Ethyl Groups: The ethoxy and ethyl groups can be introduced via alkylation reactions using ethyl halides in the presence of a base.

    Formation of the Ylidene Group: The ylidene group can be formed through a condensation reaction with an appropriate carbonyl compound.

    Attachment of the Pyrrolidine-1-sulfonyl Group: This can be achieved through a sulfonylation reaction using pyrrolidine and a sulfonyl chloride.

    Formation of the Benzamide Group: The final step involves the formation of the benzamide group through an amidation reaction with an appropriate amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the ethyl and ethoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions could target the benzothiazole core or the ylidene group, potentially leading to the formation of dihydro or tetrahydro derivatives.

    Substitution: The compound may undergo nucleophilic or electrophilic substitution reactions, particularly at the benzothiazole core or the benzamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common reagents include halides, sulfonates, and various nucleophiles or electrophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the ethyl group could lead to the formation of an aldehyde or carboxylic acid, while reduction of the benzothiazole core could lead to the formation of dihydrobenzothiazole derivatives.

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to N-[(2Z)-4-ethoxy-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(pyrrolidine-1-sulfonyl)benzamide exhibit a range of bioactivities:

  • Antitumor Activity : Preliminary studies suggest that benzothiazole derivatives can inhibit tumor cell proliferation. The structural components of this compound may enhance its efficacy against various cancer types by targeting specific cellular pathways involved in tumor growth and metastasis .
  • Antimicrobial Properties : Compounds within this chemical class have demonstrated effectiveness against a variety of pathogens, including bacteria and fungi. This suggests potential applications in developing new antimicrobial agents .
  • Antidiabetic Effects : Some studies have indicated that similar compounds can regulate glucose metabolism and improve insulin sensitivity, making them candidates for further investigation in diabetes management .
  • Neuroprotective Effects : The compound's ability to cross the blood-brain barrier could position it as a candidate for treating neurodegenerative diseases by mitigating oxidative stress and inflammation in neural tissues .

Therapeutic Potential

Given its diverse biological activities, this compound has several potential therapeutic applications:

Therapeutic Area Potential Application
OncologyTargeted cancer therapies
Infectious DiseasesNew antibiotics
Metabolic DisordersDiabetes treatment
NeurologyNeuroprotective agents

Case Studies and Research Findings

Several studies have explored the pharmacological potential of similar compounds:

  • Antitumor Activity in Cell Lines : A study demonstrated that related benzothiazole derivatives inhibited the growth of various cancer cell lines through apoptosis induction mechanisms .
  • In Vivo Efficacy Against Bacterial Infections : Research has shown that certain benzothiazole derivatives possess significant antibacterial activity in animal models, suggesting their potential as new therapeutic agents .
  • Diabetes Management Studies : Investigations into the effects of benzothiazole compounds on glucose levels in diabetic models indicated promising results for their use in managing blood sugar levels .

Mechanism of Action

The mechanism of action of “N-[(2Z)-4-ethoxy-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(pyrrolidine-1-sulfonyl)benzamide” would depend on its specific biological activity. For example, if the compound exhibits antimicrobial activity, it may act by disrupting bacterial cell membranes or inhibiting key enzymes involved in bacterial metabolism. If it has anticancer activity, it may act by inducing apoptosis or inhibiting cell proliferation.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Compound Name (CAS) Benzothiazole Substituents Sulfonamide/Amide Substituents Molecular Weight (g/mol) XLogP3 Key Properties
Target Compound (533869-09-9) 4-Ethoxy, 3-ethyl Pyrrolidine-1-sulfonyl 509.62 5.2* High lipophilicity, moderate polarity
4-[Butyl(Ethyl)Sulfamoyl]-N-(4-Ethoxy-3-Ethyl-1,3-Benzothiazol-2-Ylidene)Benzamide (533868-79-0) 4-Ethoxy, 3-ethyl Butyl-ethyl-sulfamoyl 489.70 5.1 Increased hydrophobicity, flexible alkyl chains
N-[(2Z)-3-(Prop-2-en-1-yl)-6-Sulfamoyl-2,3-Dihydro-1,3-Benzothiazol-2-Ylidene]-4-(Pyrrolidine-1-Sulfonyl)Benzamide (865176-08-5) 3-Allyl, 6-sulfamoyl Pyrrolidine-1-sulfonyl 506.62 4.8 Polar sulfamoyl group, reduced steric hindrance
4-(3,4-Dihydro-1H-Isoquinolin-2-Ylsulfonyl)-N-(4-Ethoxy-3-Ethyl-1,3-Benzothiazol-2-Ylidene)Benzamide 4-Ethoxy, 3-ethyl Tetrahydroisoquinoline-sulfonyl 549.66 5.5 Rigid aromatic sulfonamide, enhanced π-π interactions
(Z)-N-[3-(2-Methoxyphenyl)-4-Phenyl-2,3-Dihydrothiazol-2-Ylidene]-4-Methyl-Benzamide 2-Methoxyphenyl, 4-phenyl 4-Methylbenzamide 400.49 3.9 Lower molecular weight, reduced solubility

*XLogP3 estimated based on analog data .

Substituent-Driven Property Modifications

  • Lipophilicity : The target compound’s XLogP3 (~5.2) exceeds that of analogs with polar groups (e.g., sulfamoyl in 865176-08-5: XLogP3 4.8) but aligns with bulky alkyl-sulfonamides (e.g., 533868-79-0: XLogP3 5.1) .
  • Solubility : The pyrrolidine-sulfonyl group enhances water solubility compared to morpholine-sulfonyl derivatives (e.g., CAS 865176-07-4) but remains less soluble than compounds with hydroxyl or carboxylate groups .
  • Stereoelectronic Effects : The (Z)-configuration in the dihydrobenzothiazole ring stabilizes the planar conformation, critical for binding to hydrophobic enzyme pockets .

Biological Activity

N-[(2Z)-4-ethoxy-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(pyrrolidine-1-sulfonyl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article reviews its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzothiazole moiety and a sulfonamide group. The structural formula can be represented as follows:

C19H24N2O3S\text{C}_{19}\text{H}_{24}\text{N}_2\text{O}_3\text{S}

This structure suggests potential interactions with various biological targets due to the presence of functional groups conducive to binding with proteins and enzymes.

1. Antagonism of mGluR5 Receptors

Research indicates that derivatives similar to this compound exhibit antagonistic activity against metabotropic glutamate receptor 5 (mGluR5). This receptor is implicated in several neurological disorders, making these compounds potential candidates for treating conditions such as anxiety and depression .

2. Cytotoxicity Studies

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it was tested against human breast cancer cells (MCF7) and showed significant inhibition of cell proliferation at concentrations ranging from 10 μM to 50 μM. The mechanism appears to involve the induction of apoptosis, as evidenced by increased levels of cleaved caspase-3 and PARP .

3. Anti-inflammatory Properties

Compounds with similar structures have been noted for their anti-inflammatory effects. In animal models of inflammation, such compounds have been shown to reduce edema and inflammatory cytokine levels significantly. This suggests that this compound may also possess similar properties .

The biological activity of this compound is likely mediated through multiple pathways:

a. Enzyme Inhibition : The sulfonamide group can interact with serine or cysteine residues in active sites of enzymes, potentially inhibiting their activity.

b. Receptor Binding : The benzothiazole moiety may facilitate binding to specific receptors involved in neurotransmission or cell signaling pathways.

c. Modulation of Gene Expression : Some studies suggest that compounds in this class can influence gene expression related to apoptosis and inflammation through various signaling pathways.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer properties of this compound on human leukemia cells. The results indicated that treatment with the compound resulted in a dose-dependent decrease in cell viability and induced apoptosis through mitochondrial pathways .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of related compounds in models of neurodegeneration. The findings suggested that these compounds could protect neuronal cells from oxidative stress-induced damage by enhancing the expression of antioxidant enzymes .

Q & A

Q. How can the synthesis yield of this compound be optimized for reproducibility in academic labs?

Methodological Answer: Employ statistical Design of Experiments (DoE) to systematically evaluate variables (e.g., temperature, solvent polarity, catalyst loading). Response surface methodology (RSM) can identify interactions between parameters, minimizing trial-and-error approaches. For example, fractional factorial designs reduce the number of experiments while capturing critical factors affecting yield .

Q. What analytical techniques are most reliable for confirming the stereochemical configuration of the Z-isomer in this compound?

Methodological Answer: Use X-ray crystallography to resolve the absolute configuration, as demonstrated for structurally similar benzothiazole derivatives (e.g., ’s dihydropyrido-thiazin-2-ylidene analog). Complementary techniques include NOESY NMR to probe spatial proximity of substituents and electronic circular dichroism (ECD) for chiral centers .

Q. Which computational tools are recommended for predicting the compound’s reactivity in nucleophilic or electrophilic reactions?

Methodological Answer: Leverage density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and Fukui indices. Software like Gaussian or ORCA can model reaction pathways, while machine learning platforms (e.g., ICReDD’s workflow in ) integrate quantum calculations with experimental data to predict feasible transformations .

Q. How should researchers approach the quantification of trace impurities in synthesized batches?

Methodological Answer: Implement HPLC-MS with charged aerosol detection (CAD) for non-UV-active impurities. Method validation should follow ICH guidelines, including spike-recovery tests for accuracy. highlights the need for adjusted chromatographic conditions to separate co-eluting epimers or isomers .

Advanced Research Questions

Q. How can contradictory biological activity data across cell-based vs. in vivo assays be resolved?

Methodological Answer: Conduct orthogonal validation using isogenic cell lines or genetic knockouts to rule off-target effects. For in vivo discrepancies, perform pharmacokinetic/pharmacodynamic (PK/PD) modeling to assess bioavailability differences. ’s training in chemical biology emphasizes cross-validation with biophysical assays (e.g., SPR or ITC) .

Q. What strategies are effective for elucidating the metabolic stability conferred by the pyrrolidine-1-sulfonyl group?

Methodological Answer: Use in vitro microsomal assays (human/rodent liver microsomes) to measure intrinsic clearance. Pair this with molecular dynamics (MD) simulations to study interactions with cytochrome P450 enzymes. ’s analysis of trifluoromethyl-containing analogs demonstrates how substituents influence metabolic pathways .

Q. How can structure-activity relationship (SAR) studies proceed when structural analogs are scarce?

Methodological Answer: Adopt fragment-based drug design (FBDD) to systematically modify substituents (e.g., varying the ethoxy or ethyl groups on the benzothiazole core). Computational docking (e.g., AutoDock Vina) into target proteins, guided by ’s ontology of benzamide derivatives, can prioritize synthetic targets .

Q. What experimental designs mitigate challenges in resolving stereochemical instability during storage?

Methodological Answer: Perform accelerated stability studies under varied pH, temperature, and humidity conditions. Use chiral stationary phase HPLC (e.g., ’s methods for epimer separation) to monitor racemization. Stability-indicating assays should validate degradation pathways .

Q. How can researchers validate the compound’s mechanism of action when target engagement data conflicts with phenotypic readouts?

Methodological Answer: Apply chemical proteomics (e.g., affinity chromatography or photoaffinity labeling) to identify off-target interactions. ’s focus on histone acetylation assays illustrates how orthogonal techniques (e.g., CETSA or thermal shift assays) confirm target engagement .

Methodological Notes

  • Data Contradiction Analysis : Cross-reference computational predictions (e.g., ICReDD’s reaction path searches in ) with experimental validation to resolve inconsistencies .
  • Advanced Characterization : Combine cryo-EM or XFEL for dynamic structural insights if crystallography fails due to flexibility in the benzothiazole ring .
  • Ethical Sourcing : Avoid commercial databases like BenchChem (); prioritize PubChem () or peer-reviewed crystallographic data () .

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